![molecular formula C18H8F8N2O3 B2944639 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol CAS No. 329701-39-5](/img/structure/B2944639.png)

4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

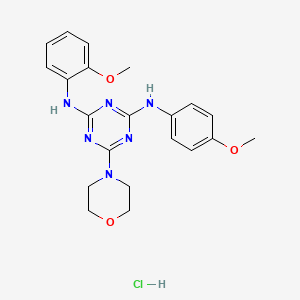

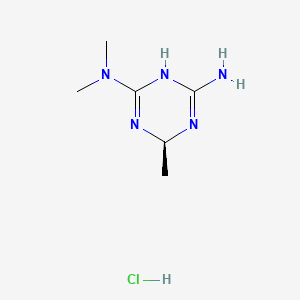

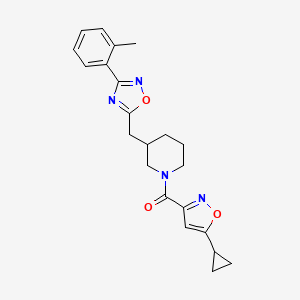

The compound “4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has fluorine and trifluoromethyl groups attached to the phenyl rings, which can significantly affect its chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, two phenoxy groups at the 4 and 6 positions of the pyrimidine ring, and fluorine and trifluoromethyl groups on the phenyl rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine and trifluoromethyl groups could make the compound more reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and trifluoromethyl groups could affect properties like polarity, boiling point, melting point, and solubility .科学的研究の応用

Inhibitory Activity on Gene Expression

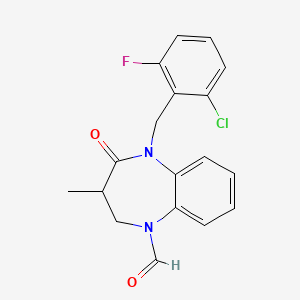

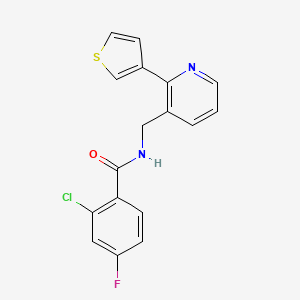

One area of research has explored compounds structurally related to 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol for their inhibitory activity on NF-kappaB and AP-1 gene expression. Studies on the structure-activity relationship of these compounds aim to enhance their oral bioavailability and investigate their activity in cell-based assays. Notably, modifications at various positions of the pyrimidine ring have shown to impact their biological activity significantly, highlighting the critical nature of the carboxamide group for activity (Palanki et al., 2000).

Heterodinuclear Complexes Synthesis

Another application involves the synthesis of heterodinuclear Cu(II)Zn(II) complexes using dinucleating ligands related to this compound. This synthesis demonstrates the utility of 19F NMR spectroscopy as a tool to fine-tune the synthesis process and achieve specific complex formations without statistical distribution of products (Torelli et al., 2002).

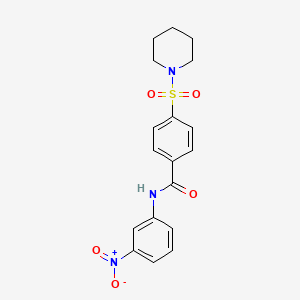

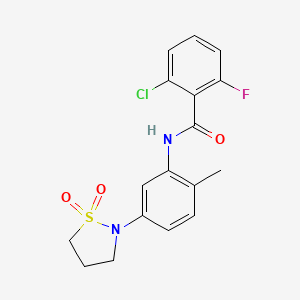

Novel Anti-inflammatory and Analgesic Agents

Research has also been conducted on derivatives of this compound for their potential as anti-inflammatory and analgesic agents. This includes the synthesis of novel sets of derivatives and their biological screening, which revealed improved activities based on the nature of the substituent, indicating their therapeutic potential (Muralidharan et al., 2019).

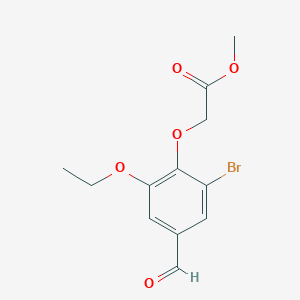

Advanced Material Development

In materials science, compounds related to this compound have been utilized in the synthesis of soluble and thermally stable polyimides. These materials exhibit excellent thermal stability and solubility in polar solvents, making them suitable for high-performance applications. The synthesis strategy involves novel monomer design and a three-step route to achieve the desired polyimide properties (Zhuo et al., 2014).

Fluoro-Polyetherimides Synthesis

Furthermore, the development of fluoro-polyetherimides based on this compound and related structures has been explored. These materials demonstrate extraordinary electrical properties, long-term thermo-oxidative stability, and reduced water absorption compared to non-fluorinated polyimides, showcasing their potential for advanced electrical and mechanical applications (Vora et al., 2000).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety. If it’s useful as a reagent, research could focus on optimizing its synthesis and exploring new reactions .

特性

IUPAC Name |

4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F8N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGPQZMNJXCAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2944561.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2944562.png)

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)

![1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2944571.png)

![2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile](/img/structure/B2944574.png)